molecular formula C12H15N3O4S B7042713 3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole

3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B7042713
M. Wt: 297.33 g/mol
InChI Key: USLDZSBQZICQIW-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a furan ring, a piperidine ring with a methylsulfonyl group, and an oxadiazole ring, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole: Lacks the methylsulfonyl group.

    3-(Furan-3-yl)-5-(1-methylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the sulfonyl group.

    3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the methylsulfonyl group in 3-(Furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole enhances its solubility and reactivity, making it a unique compound with distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(furan-3-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-20(16,17)15-5-2-9(3-6-15)12-13-11(14-19-12)10-4-7-18-8-10/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDZSBQZICQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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